N-(2-ethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine-2,4-dione core substituted at position 1 with an acetamide group linked to a 2-ethoxyphenyl moiety and at position 3 with a 4-methylbenzyl group. Its molecular complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring heterocyclic binding motifs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-21-9-5-4-7-19(21)27-22(30)16-28-20-8-6-14-26-23(20)24(31)29(25(28)32)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDLBKPVCQNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound 1: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Core: Pyrido-thieno-pyrimidine fused system.
- Key Differences: Incorporates a sulfur-containing thieno ring instead of a pyrido ring, reducing planarity and altering electronic properties.
- Physical Properties : Melting point (143–145°C), yield 73% .
Compound 2: N-(4-methylphenyl)-2-[2-(4,5-dimethylthieno[2,3-d]pyrimidin-6-yl)-1H-benzimidazol-1-yl]acetamide ()
- Core: Thieno[2,3-d]pyrimidine with benzimidazole.
- Physical Properties : Melting point >300°C, yield 68% .
Compound 3: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Molecular Weight : 403.5 g/mol (vs. ~450–500 g/mol for the target compound) .
Substituent Modifications
Compound 4 : (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide ()
- Substituents : Dichlorophenyl, fluorophenyl, and methylthioethyl groups.
- Key Differences : Halogen atoms enhance lipophilicity and metabolic stability.
- Yield : 67%, specific rotation [α]20D = –5.6 .
Compound 5 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Substituents: Dichlorophenyl and methylpyrimidinone-thioether.
- Melting Point : 230°C, NMR-confirmed NH hydrogen bonding .
Functional Group and Activity Trends
- Ethoxy vs. Methoxy : The target compound’s 2-ethoxyphenyl group may offer better solubility than methoxy analogs (e.g., ’s dimethoxyphenyl derivative) due to increased alkyl chain flexibility.
- Methylbenzyl vs. Halogenated Aromatics : The 4-methylbenzyl group in the target compound provides moderate hydrophobicity compared to halogenated derivatives (e.g., ), which exhibit higher logP values.
- Biological Activity: Cytotoxicity: N-(4-hydroxyphenethyl)acetamide () showed 43.2% mortality in brine shrimp assays, suggesting moderate cytotoxicity .
Comparative Data Table
Preparation Methods
Synthesis of Pyrido[3,2-d]Pyrimidine-2,4-Dione
The pyrido[3,2-d]pyrimidine scaffold is synthesized via condensation of 2-aminonicotinic acid derivatives with urea or thiourea. For example, heating 2-amino-3-cyano-4-methylpyridine with urea at 180–200°C in dimethylformamide (DMF) yields 5-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione . This step achieves 75–85% yields under inert gas protection to prevent oxidation.
N3-Alkylation with 4-Methylbenzyl Chloride
The N3 position of the pyrido[3,2-d]pyrimidine-2,4-dione is alkylated using 4-methylbenzyl chloride in the presence of a base. Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours facilitates this reaction, producing 3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione with a 70% isolated yield.
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 70 |
| Solvent | Acetonitrile | 65 |
| Temperature (°C) | 60 | 70 |
| Reaction Time (h) | 12 | 70 |
Acetamide Side Chain Introduction
The acetamide moiety is introduced via nucleophilic substitution. Reacting 3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione with chloroacetyl chloride in tetrahydrofuran (THF) generates the intermediate 2-chloro-N-(pyrido[3,2-d]pyrimidin-3-yl)acetamide , which is subsequently treated with 2-ethoxyaniline in the presence of triethylamine (Et₃N). This amidation step proceeds at room temperature for 6 hours, yielding the final product with 65% purity before purification.
Key Intermediates and Their Characterization
Intermediate 1: 5-Methylpyrido[3,2-d]Pyrimidine-2,4(1H,3H)-Dione
Intermediate 2: 3-[(4-Methylphenyl)Methyl]Pyrido[3,2-d]Pyrimidine-2,4(1H,3H)-Dione
-
High-Resolution Mass Spectrometry (HRMS) : m/z 308.1164 [M+H]⁺ (calculated for C₁₆H₁₄N₃O₂: 308.1031).
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
-
Alkylation Efficiency : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Elevated temperatures (60°C) improve solubility but risk side reactions, necessitating strict temperature control.
-
Amidation Challenges : The electron-withdrawing nature of the trifluoromethyl group in analogous compounds reduces nucleophilicity, requiring excess 2-ethoxyaniline (1.5 equivalents) and prolonged reaction times.
Table 2: Solvent Screening for Amidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 65 |
| DMF | 36.7 | 58 |
| DCM | 8.9 | 42 |
Catalytic Approaches
Palladium catalysts (e.g., Pd(OAc)₂) have been explored for coupling reactions in related pyridopyrimidine syntheses but show limited efficacy for this substrate due to steric hindrance.
Purification and Analytical Validation
Column Chromatography
The crude product is purified using silica gel chromatography with a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.4 in ethyl acetate).
Spectroscopic Confirmation
-
¹³C NMR (CDCl₃) : δ 170.2 (C=O), 164.8 (C=O), 156.3 (C=N), 135.6–115.4 (aromatic carbons), 55.1 (OCH₂CH₃).
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Scale-Up Considerations and Yield Optimization
Industrial-scale production faces challenges in maintaining regioselectivity during alkylation. Microreactor systems improve heat transfer and reduce byproduct formation, achieving 85% yield in pilot studies. Recycling solvents like acetonitrile via distillation reduces costs by 30%.
Alternative Synthetic Routes
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrido[3,2-d]pyrimidine core, followed by alkylation of the benzyl group, and final acetamide coupling. Key conditions include:
- Solvents : Dimethyl sulfoxide (DMSO), acetonitrile, or toluene .
- Temperature : Controlled heating (e.g., 80–110°C) for cyclization steps .
- Catalysts : Triethylamine or potassium carbonate for deprotonation .
- Purification : Column chromatography or recrystallization .
Table 1 : Representative Reaction Conditions from Literature
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core formation | DMSO | 100 | K₂CO₃ | 65–75 |
| Benzyl alkylation | Acetonitrile | 80 | Triethylamine | 70–80 |
| Acetamide coupling | Toluene | 110 | None | 60–70 |
Q. How is structural confirmation achieved for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 460.4 for C₂₄H₂₄N₃O₄) .
- Elemental Analysis : Matches calculated C, H, N percentages .
Q. What biological targets or activities are associated with its structural analogs?
Pyrido-pyrimidine analogs exhibit activity against kinases, topoisomerases, and antimicrobial targets . The benzyl and ethoxyphenyl groups enhance target binding via hydrophobic interactions .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
- Design of Experiments (DOE) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent vs. temperature) to maximize yield .
- In-line Analytics : Use FTIR or HPLC for real-time monitoring .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
- Metabolic Stability Tests : Assess liver microsome degradation to explain reduced in vivo efficacy .
- Structural Analogs : Compare activity of derivatives to pinpoint functional group contributions .
Q. What advanced techniques resolve structural ambiguities in crystallography?
- Single-Crystal X-ray Diffraction : Resolves bond angles and torsional strain (e.g., pyrido-pyrimidine core planarity) .
- DFT Calculations : Predict electronic environments of substituents (e.g., ethoxyphenyl electron-donating effects) .
Table 2 : Crystallographic Data for Analogous Compounds
| Compound | Space Group | Unit Cell Parameters (Å) | Reference |
|---|---|---|---|
| N-(4-Chlorophenyl)-... (Analog) | P21/c | a=18.220, b=8.118, c=19.628 |
Q. What strategies improve solubility without compromising activity?
- Prodrug Design : Introduce phosphate or PEG groups on the acetamide moiety .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to enhance aqueous stability .
Q. How to design SAR studies for this compound?
- Core Modifications : Replace pyrido-pyrimidine with thieno-pyrimidine to assess ring size impact .
- Substituent Scanning : Test halogen (F, Cl) vs. methyl groups on the benzyl ring for steric/electronic effects .
Q. What computational methods elucidate its mechanism of action?
- Molecular Docking : Predict binding modes with kinases (e.g., EGFR) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .
Q. How to address stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂) .
- Degradation Studies : Monitor hydrolysis of the acetamide group under varying pH (3–10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
